1-Tributylstannyl-3,3,3-trifluoro-1-propyne
Overview
Description
1-Tributylstannyl-3,3,3-trifluoro-1-propyne is an organotin compound with the molecular formula C15H27F3Sn and a molecular weight of 383.08 g/mol . This compound is characterized by the presence of a trifluoropropynyl group attached to a tributylstannyl moiety. It is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Scientific Research Applications
1-Tributylstannyl-3,3,3-trifluoro-1-propyne has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly in the development of drugs targeting cancer cells and regulating neurotransmitter levels in the brain.
Material Science: The compound is utilized in the preparation of advanced materials with unique properties, such as fluorinated polymers.
Organic Synthesis: It serves as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex organic molecules.
Safety and Hazards
1-Tributylstannyl-3,3,3-trifluoro-1-propyne is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire . It is also advised to wear self-contained breathing apparatus for firefighting if necessary .
Biochemical Analysis
Biochemical Properties
1-Tributylstannyl-3,3,3-trifluoro-1-propyne plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in organotin chemistry, facilitating the formation of carbon-tin bonds. These interactions are crucial for the development of new pharmaceuticals and materials .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of specific signaling proteins, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound may inhibit or activate enzymes by interacting with their active sites, leading to changes in metabolic pathways. Furthermore, it can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within specific cellular compartments, affecting its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding its subcellular distribution is crucial for optimizing its use in biochemical research .
Preparation Methods
The synthesis of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne typically involves the reaction of 3,3,3-trifluoro-1-propyne with tributyltin hydride in the presence of a catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 0°C to room temperature and a solvent such as tetrahydrofuran (THF) or toluene .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction is carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Tributylstannyl-3,3,3-trifluoro-1-propyne undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the stannyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Stille coupling, where it reacts with halides to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Tributylstannyl-3,3,3-trifluoro-1-propyne involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions . The trifluoropropynyl group imparts unique reactivity, allowing the compound to participate in a wide range of chemical transformations. The stannyl group can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Tributylstannyl-3,3,3-trifluoro-1-propyne can be compared with other organotin compounds, such as:
Tributylstannylacetylene: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Tributylstannylvinyl compounds: These compounds have a vinyl group instead of a propynyl group, leading to variations in their chemical behavior.
Tributylstannylaryl compounds: These contain an aryl group, which significantly alters their reactivity compared to this compound.
The presence of the trifluoromethyl group in this compound makes it unique, providing distinct electronic and steric properties that influence its reactivity and applications .
Properties
IUPAC Name |
tributyl(3,3,3-trifluoroprop-1-ynyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3F3.Sn/c3*1-3-4-2;1-2-3(4,5)6;/h3*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLXCIZDZFHGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458558 | |
Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64185-12-2 | |
Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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